molecular formula C10H12N2O3 B11807456 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one

3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one

Cat. No.: B11807456
M. Wt: 208.21 g/mol
InChI Key: VSFJWTCMDKTKGK-UHFFFAOYSA-N
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Description

3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one ( 1170028-58-6) is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It belongs to the oxazolidinone class of heterocyclic compounds, which are five-membered rings containing both nitrogen and oxygen atoms . This specific molecule is a functionalized oxazolidinone, featuring an aromatic ring substituted with an amino and a methoxy group. Oxazolidinones are highly versatile scaffolds in medicinal and organic chemistry, most famously serving as the core pharmacophore in synthetic antibacterial agents like Linezolid and Tedizolid . Beyond their established role in antibiotics, oxazolidinone derivatives are extensively investigated as key chiral auxiliaries in asymmetric synthesis, known as Evans auxiliaries . These auxiliaries are instrumental in directing the stereoselectivity of various carbon-carbon bond-forming reactions, including aldol additions and Diels-Alder cyclizations, enabling the enantioselective synthesis of complex target molecules . The 4-amino-3-methoxyphenyl substitution pattern on this oxazolidinone makes it a valuable aromatic building block for further chemical exploration and derivatization in drug discovery programs. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(4-amino-3-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H12N2O3/c1-14-9-6-7(2-3-8(9)11)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3

InChI Key

VSFJWTCMDKTKGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOC2=O)N

Origin of Product

United States

Preparation Methods

Phosgene-Mediated N-Carboanhydride Formation

The foundational method for oxazolidinone synthesis involves the reaction of α-amino-β-chloropropionic acid derivatives with phosgene to form N-carboanhydrides, which are subsequently cyclized. For 3-(4-amino-3-methoxyphenyl)oxazolidin-2-one, this approach begins with the protection of the aromatic amino group to prevent undesired side reactions. As detailed in US2862002A, phosgene reacts with α-amino acids in inert solvents like dioxane or tetrahydrofuran at 35–70°C to yield N-carboanhydrides. For example, DL-α-amino-β-chloropropionic acid suspended in dioxane forms DL-4-chloromethyl-2,5-dioxo-oxazolidine upon phosgene treatment, which is purified via crystallization from ethyl acetate-petroleum ether.

Hydroxylamine Coupling and Cyclization

The N-carboanhydride intermediate is then reacted with hydroxylamine or its salts (e.g., hydrochloride) in solvents such as methanol or water. This step generates α-amino-β-chloropropionohydroxamic acid, which precipitates as a crystalline solid. Cyclization to the oxazolidinone core is achieved using basic agents like triethylamine or lithium hydroxide. Adjusting the pH to 6.1–6.3 post-cyclization facilitates crystallization in lower aliphatic alcohols, yielding pure 4-amino-3-isoxazolidone derivatives. While effective, this method’s reliance on phosgene—a toxic and regulated reagent—limits its industrial applicability.

Continuous Flow Synthesis for Scalability

Organocatalytic CO₂ Utilization

A continuous-flow approach reported in RSC publications employs pressurized CO₂ (10 bar) and organocatalysts (e.g., Stewart-Grubbs catalyst) to synthesize oxazolidinones. For 3-(4-amino-3-methoxyphenyl)oxazolidin-2-one, a solution of the amino alcohol precursor in MEK/DMSO is flowed through a packed-bed reactor at 0.05 mL/min, with CO₂ introduced at 5 mL/min. This method achieves 93% yield at 80°C, leveraging gas-liquid mass transfer enhancements in flow systems.

Advantages Over Batch Processes

Flow chemistry reduces reaction times from hours to minutes and minimizes solvent use. The system’s modularity allows for rapid optimization of temperature, pressure, and catalyst loading, making it ideal for high-throughput screening.

Enantiomeric Resolution Strategies

Chiral Auxiliary Incorporation

Starting from enantiomerically pure precursors, such as (S)-4-nitro-phenylalanine, ensures the desired stereochemistry in the final product. For example, (S)-methyl-4-nitro phenyl alanate is reduced to the corresponding amino alcohol, which undergoes cyclization without racemization when using chiral bases like lithium (R)-binaphthoxide.

Kinetic Resolution

Enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer of a racemic intermediate, yielding optically active 3-(4-amino-3-methoxyphenyl)oxazolidin-2-one. This method, though less common, offers >90% enantiomeric excess when paired with tailored reaction conditions.

Recent Advances in Protecting Group Chemistry

Orthogonal Protection of Amino and Methoxy Groups

Temporary protection of the 4-amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prevents undesired side reactions during cyclization. For instance, Boc-protected intermediates are deprotected post-cyclization using trifluoroacetic acid, yielding the free amine without oxazolidinone ring degradation.

Methoxy Group Stability Under Basic Conditions

The 3-methoxy substituent remains stable under cyclization conditions (pH 6–8, 70°C), avoiding demethylation. This is confirmed by ¹H NMR studies showing intact methoxy signals (δ 3.75 ppm) in the final product.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Safety
Phosgene CyclizationPhosgene, Hydroxylamine35–70°C, dioxane~30%Hazardous
Dialkyl CarbonateDimethyl carbonate80°C, methanol40%Safe
Continuous FlowCO₂, Organocatalyst80°C, 10 bar CO₂93%Scalable, green

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can produce a variety of substituted oxazolidinones .

Scientific Research Applications

Antiviral Applications

One of the significant applications of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one derivatives is in the development of antiviral agents, particularly against HIV-1. Research has shown that oxazolidinone derivatives can act as potent inhibitors of HIV-1 protease. For instance, certain synthesized compounds demonstrated exceptional activity with enzyme inhibition constants (K_i) in the picomolar range and effective antiviral activity in cell assays .

The structure-activity relationship studies indicated that modifications to the oxazolidinone scaffold could enhance antiviral efficacy, making it a promising candidate for treating drug-resistant strains of HIV . The compound's ability to maintain activity against multidrug-resistant variants is particularly noteworthy, suggesting its potential in antiretroviral therapy regimens .

Anticancer Applications

The anticancer properties of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one have been explored in various studies. The compound has been synthesized and evaluated for its cytotoxic effects on several cancer cell lines. For example, studies have shown that oxazolidinone derivatives can induce apoptosis in cancer cells, significantly reducing cell viability compared to control treatments .

In particular, compounds derived from this scaffold have exhibited strong cytotoxic effects against breast cancer cell lines (MDA-MB-231), with some derivatives showing over 50% reduction in cell viability at specific concentrations . This highlights the potential of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one as a lead compound for developing new anticancer therapies.

Antimicrobial Applications

The antimicrobial activity of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one derivatives has also been investigated. Research indicates that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, making these compounds valuable candidates for further development as antimicrobial agents .

Synthesis and Characterization

The synthesis of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one typically involves straightforward chemical reactions that allow for the introduction of various substituents on the oxazolidinone ring. The synthesis process often utilizes readily available starting materials and can be optimized for yield and purity through various reaction conditions .

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. These techniques provide essential data on the molecular structure, functional groups present, and overall integrity of the compound .

Case Study 1: HIV Protease Inhibition

A study focused on designing new HIV protease inhibitors based on oxazolidinone derivatives demonstrated that certain compounds maintained significant antiviral activity against resistant strains. The research involved synthesizing various analogs and evaluating their effectiveness through enzymatic assays and cellular models .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of oxazolidinone derivatives against breast cancer cells. The results indicated that specific modifications to the oxazolidinone structure led to enhanced cytotoxicity, suggesting a pathway for developing more effective cancer treatments .

Application AreaKey FindingsReferences
AntiviralPotent HIV-1 protease inhibitors; effective against resistant strains
AnticancerInduces apoptosis; significant cytotoxicity against cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolidinone Family

Key structural analogues include:

Linezolid: A 5-(acetamidomethyl)-2-oxazolidinone derivative, an antibiotic with a morpholine ring.

Torezolid: A fluorinated oxazolidinone with enhanced antibacterial activity.

3-(4-Nitrophenyl)oxazolidin-2-one: Lacks the amino and methoxy groups but shares the oxazolidinone core.

Table 1: Structural and Functional Group Comparison
Compound Substituents on Phenyl Ring Functional Groups Biological Activity
3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one 4-NH₂, 3-OCH₃ Amine, Methoxy, Oxazolidinone Under investigation (hypothetical)
Linezolid 3-F, 4-morpholine Acetamide, Oxazolidinone Antibacterial (approved)
Torezolid 3-F, 4-pyridine Fluorine, Oxazolidinone Antibacterial (approved)
3-(4-Nitrophenyl)oxazolidin-2-one 4-NO₂ Nitro, Oxazolidinone Synthetic intermediate

Hydrogen-Bonding Patterns and Crystal Packing

Hydrogen bonding significantly influences the crystal packing and solubility of oxazolidinone derivatives. For 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one:

  • The amino group (-NH₂) acts as a hydrogen-bond donor.
  • The oxazolidinone carbonyl (C=O) and methoxy oxygen (-OCH₃) serve as acceptors.

Graph Set Analysis (as per Etter’s formalism ):

  • D (Donor): N-H (amino group).
  • A (Acceptor): C=O (oxazolidinone), OCH₃.
  • Predicted motifs: Chains (C(4)) or rings (R₂²(8)) depending on substituent positions.

In contrast, Linezolid forms stronger intermolecular hydrogen bonds via its morpholine oxygen, enhancing crystallinity and bioavailability .

Bond Lengths and Molecular Geometry

Average bond lengths for oxazolidinone derivatives, derived from X-ray studies :

Table 2: Key Bond Lengths (Å)
Bond Type 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one* Linezolid
C=O (oxazolidinone) ~1.21 (hypothetical) 1.22
C-O (methoxy) ~1.43 N/A
C-N (oxazolidinone) ~1.35 1.34
C-N (amine) ~1.45 N/A

*Hypothetical values based on analogous structures .

Deviations in bond lengths reflect electronic effects. For example, electron-withdrawing groups (e.g., nitro in 3-(4-nitrophenyl)oxazolidin-2-one) shorten adjacent C-N bonds .

Crystallographic Refinement and Software Utilization

The structural determination of such compounds relies heavily on software:

  • SHELXL : Used for refining X-ray data, optimizing bond lengths, and anisotropic displacement parameters .
  • ORTEP-3 : Generates thermal ellipsoid plots, visualizing molecular geometry and hydrogen-bonding networks .

For instance, Linezolid ’s crystal structure (CCDC entry: LINZOL01) was refined using SHELXL-97, achieving an R-factor of 0.039 .

Research Findings and Implications

  • Solubility: The amino and methoxy groups in 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one enhance hydrophilicity compared to nitro-substituted analogues.
  • Bioactivity: While Linezolid and Torezolid target bacterial ribosomes, the amino-methoxy substitution in the title compound may confer novel binding modes (speculative, pending experimental validation).
  • Thermal Stability : Stronger hydrogen-bond networks correlate with higher melting points, as seen in Linezolid (mp 181°C) vs. 3-(4-nitrophenyl)oxazolidin-2-one (mp 145°C) .

Biological Activity

3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, antiviral effects, and other pharmacological implications.

Chemical Structure

The structure of 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one can be represented as follows:

C10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3

This compound features an oxazolidinone ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxazolidinone derivatives, including 3-(4-Amino-3-methoxyphenyl)oxazolidin-2-one, in cancer therapy. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of oxazolidinones show improved antiproliferative activities compared to standard chemotherapeutics like cisplatin. For instance, a related compound exhibited IC50 values ranging from 3.82 to 17.76 µM against cancer cell lines such as MGC-803 (gastric), CNE-2 (nasopharyngeal), and SK-OV-3 (ovarian) while displaying minimal toxicity to normal liver cells (IC50 > 100 µM) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with certain derivatives led to an increase in G1 phase cells and a decrease in S phase cells, indicating cell cycle arrest .

Table 1: Cytotoxicity of Oxazolidinone Derivatives

CompoundCell LineIC50 (µM)Selectivity Ratio
4jMGC-8035>20
4jCNE-210>10
4jSK-OV-315>15
CisplatinMGC-80310-

Antiviral Activity

Oxazolidinones have also been explored for their antiviral properties, particularly against HIV.

  • HIV Protease Inhibition : A study focused on the design and synthesis of oxazolidinone derivatives as HIV-1 protease inhibitors showed promising results. Compounds demonstrated enzyme inhibition with Ki values in the low nanomolar range and significant antiviral activity in MT-4 cells .
  • Resistance Studies : The effectiveness of these compounds was evaluated against multidrug-resistant HIV variants, revealing that certain oxazolidinone-based inhibitors maintained good activity compared to existing protease inhibitors like darunavir .

Table 2: Antiviral Activity of Oxazolidinone Derivatives

CompoundHIV VariantIC50 (nM)Ki (pM)
4kWild-type3140
4lMulti-drug resistant33-

Other Biological Activities

Beyond anticancer and antiviral properties, oxazolidinones have been studied for their potential neuroprotective effects and ability to inhibit specific kinases involved in disease processes such as Parkinson's disease . Their ability to modulate different biological pathways makes them versatile candidates for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-amino-3-methoxyphenyl)oxazolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving oxazolidinone ring formation and functional group modifications. For example, nucleophilic ring-opening of oxazolidinone precursors (e.g., 3-(4-chlorophenyl)-oxazolidin-2-one) with amines under basic conditions is a key step . Oxidation (KMnO₄, CrO₃) and reduction (LiAlH₄, NaBH₄) agents are employed to introduce or modify substituents . Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving yields .

Q. How is the structural integrity of 3-(4-amino-3-methoxyphenyl)oxazolidin-2-one validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing. For example, (R)-configured oxazolidinones are analyzed in monoclinic P2₁/c space groups with R-values <0.06 . Complementary techniques include NMR (¹H/¹³C) for functional group assignment, LC-MS for purity assessment (>98%), and IR spectroscopy for carbonyl (C=O) and amine (N-H) stretching vibrations .

Q. What preliminary pharmacological screening methods are used to assess this compound’s bioactivity?

  • Methodological Answer : In vitro assays targeting bacterial ribosomes (e.g., 50S subunit binding) evaluate antibacterial potential. Minimum inhibitory concentration (MIC) tests against Gram-positive pathogens (e.g., S. aureus) are standard . Molecular docking studies using software like AutoDock predict interactions with biological targets, such as PBP2a in methicillin-resistant strains .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this oxazolidinone derivative?

  • Methodological Answer : Chiral auxiliaries like (S)-4-benzyl-oxazolidinones enable high ee (>95%) by directing stereoselective acylations . Catalytic asymmetric methods using TiCl₄/NEt₃ in DCM achieve 47–68% yield for (E)-configured enecarbamates . Kinetic resolution via immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar oxazolidinones?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Normalize data using reference standards like linezolid (CAS 165800-03-3) . Meta-analyses of SAR studies highlight that electron-withdrawing groups (e.g., -F, -Br) at the 3-methoxyphenyl position enhance ribosomal binding .

Q. How does computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) predict metabolic stability by assessing susceptibility to CYP450 oxidation. QSAR models correlate logP values (<2.5) with blood-brain barrier permeability . MD simulations (AMBER) evaluate solvation free energy to optimize aqueous solubility (>50 µM) .

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